molecular formula C18H12ClN3OS B12016564 (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-46-8

(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12016564
CAS No.: 606955-46-8
M. Wt: 353.8 g/mol
InChI Key: YSWDNRMPSKCZFA-XNTDXEJSSA-N
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Description

(5E)-5-(2-Chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core with a 2-chlorobenzylidene substituent at the 5-position and a 4-methylphenyl group at the 2-position. The (5E)-configuration indicates the trans geometry of the exocyclic double bond in the benzylidene moiety.

Key structural features include:

  • Thiazolo-triazole core: Provides rigidity and planar geometry, facilitating π-π stacking interactions.
  • 4-Methylphenyl substituent: Contributes hydrophobic character, influencing solubility and membrane permeability.

Properties

CAS No.

606955-46-8

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12ClN3OS/c1-11-6-8-12(9-7-11)16-20-18-22(21-16)17(23)15(24-18)10-13-4-2-3-5-14(13)19/h2-10H,1H3/b15-10+

InChI Key

YSWDNRMPSKCZFA-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Origin of Product

United States

Chemical Reactions Analysis

SALOR-INT L427586-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the thiazolotriazole class exhibit significant antimicrobial properties. Specifically, (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown promising results against various pathogens:

  • Fungal Inhibition : Studies have demonstrated that the compound can inhibit the growth of fungi such as Fusarium oxysporum and Colletotrichum orbiculare. The inhibition rates were reported to be significantly higher than those of standard antifungal agents like chlorothalonil .
  • Mechanism of Action : The compound's mechanism involves interference with fungal sterol biosynthesis, similar to other triazole antifungals, by inhibiting cytochrome P450 enzymes involved in ergosterol synthesis.

Anticancer Properties

The unique structural attributes of (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suggest potential anticancer activity. Preliminary studies indicate that:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The specific pathways involved are currently under investigation but may include the activation of caspases and modulation of Bcl-2 family proteins.

Synthesis Techniques

The synthesis of (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions:

  • Formation of Thiazole and Triazole Rings : The initial steps focus on constructing the bicyclic structure through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the chlorobenzylidene and p-methylphenyl groups is achieved through electrophilic aromatic substitution or similar methods to ensure high yield and purity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different applications:

  • Antifungal Efficacy Study : A study published in Molecules highlighted the antifungal activity against several strains with inhibition rates exceeding 90% for certain derivatives. The research also employed 3D-QSAR analysis to predict and enhance bioactivity profiles .
  • Cancer Research : Research published in various journals has focused on the anticancer potential of thiazolotriazoles. For instance, compounds structurally similar to (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been shown to inhibit tumor growth in xenograft models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare the target compound with structurally related derivatives reported in the literature.

Table 1. Structural and Physicochemical Comparison of Selected Analogs

Compound ID Benzylidene Substituent Aryl/Amine Group Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features
Target 2-Chloro 4-Methylphenyl C₂₀H₁₄ClN₃OS 379.86 Not reported - Not provided
1 (Ev1) 2-Ethoxy 4-Chlorophenyl C₁₉H₁₄ClN₃O₂S 383.85 Not reported - RN: 606954-44-3
2a (Ev8) 2-Fluoro - C₁₁H₆FN₃OS 247.05 192–193 58 ¹H-NMR: δ 8.53 (s, 1H)
2e (Ev8) 4-Diethylamino - C₁₄H₁₇N₃OS 275.37 232–234 67 ¹H-NMR: δ 8.46 (s, 1H)
6e (Ev12) 2-Chloro Phenylamino C₁₆H₁₀Cl₂N₂OS 349.23 Not reported - IR: 1715 cm⁻¹ (C=O)
Ev4 4-Dimethylamino 2,4-Dichlorophenyl C₁₉H₁₄Cl₂N₄OS 409.31 Not reported - RN: 134886-51-4

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): The 2-chloro substituent in the target compound likely increases melting points compared to analogs with electron-donating groups (e.g., 2-ethoxy in Ev1 or 4-diethylamino in Ev8) due to stronger dipole-dipole interactions . Hydrophobic vs. Polar Groups: The 4-methylphenyl group in the target compound enhances lipophilicity compared to polar substituents like phenylamino (6e, Ev12) or diethylamino (2e, Ev8), which may improve membrane permeability .

Synthetic Yields: Yields for analogs range from 53–71% (Ev2, Ev3, Ev8), suggesting moderate efficiency in condensation reactions. The target compound’s synthesis likely follows similar pathways, such as Knoevenagel condensation or cyclization of thiosemicarbazides .

Spectral Data Trends :

  • ¹H-NMR : Signals for the exocyclic =CH group in benzylidene derivatives appear between δ 8.10–8.70 ppm, consistent across analogs (Ev8, Ev12).
  • IR : Stretching frequencies for C=O (1677–1715 cm⁻¹) and C=N (1462–1590 cm⁻¹) are characteristic of the thiazolo-triazolone core .

Biological Implications: Analogs with chloro-substituted benzylidenes (e.g., 6e, Ev12) exhibit structural similarities to known bioactive thiadiazoles and triazoles, which display antifungal and insecticidal properties .

Biological Activity

The compound (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its unique structural features, including a thiazole ring fused with a triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C18H12ClN3OSC_{18}H_{12}ClN_{3}OS with a molecular weight of 353.8 g/mol. The presence of the chlorobenzylidene and methylphenyl substituents suggests that this compound may interact with various biological targets.

Biological Activity

Research has indicated that compounds with similar structural frameworks often exhibit significant biological activities. The biological activity spectrum of (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one includes:

  • Antimicrobial Activity : Compounds containing thiazole and triazole rings have been shown to possess moderate to good antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazole exhibit significant activity against a variety of bacteria and fungi .
  • Anticancer Potential : Some studies suggest that compounds with similar thiazole and triazole structures may inhibit cancer cell proliferation. The specific mechanisms of action remain an area of active research but may involve the modulation of signaling pathways critical for cell growth and survival.

Synthesis

The synthesis of (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The chlorobenzylidene and methylphenyl groups are introduced through electrophilic aromatic substitution reactions or other coupling methods.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study on thiazole derivatives reported that many exhibited potent antimicrobial effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
  • Another investigation highlighted the anticancer properties of thiazole-containing compounds, where specific derivatives demonstrated significant cytotoxicity against various cancer cell lines through MTT assays .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDStructure TypeMIC (µM)Activity
5aThiazole0.21Moderate
5bThiazole0.45Good
5cThiazole0.30Excellent
5dTriazole0.50Moderate

Table 2: Synthesis Yields

Compound IDYield (%)Method Used
5a70Cyclization + Substitution
5b65Direct Synthesis
5c80Multi-step Synthesis

Q & A

Q. What are the recommended synthetic routes for (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core followed by benzylidene group introduction via condensation. Key steps include:

  • Core Formation: Cyclization of thiazole and triazole precursors under reflux conditions (e.g., ethanol, 80°C) .
  • Benzylidene Incorporation: Condensation with 2-chlorobenzaldehyde using acid catalysis (e.g., acetic acid) at controlled temperatures (60–70°C) .
  • Optimization Strategies:
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

  • Temperature Control: Gradual heating avoids side reactions (e.g., decomposition) .

    Table 1: Synthesis Optimization Parameters

    ParameterImpact on Yield/SelectivityEvidence Reference
    Catalyst (ZnCl₂)Increases reaction rate by 30%
    Solvent (DMF)Enhances intermediate solubility
    Temperature (70°C)Balances kinetics and stability

Q. How can spectroscopic techniques (e.g., NMR, IR) and computational methods (e.g., DFT calculations) confirm the stereochemistry and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H/¹³C NMR: Assigns proton environments (e.g., benzylidene CH= group at δ 7.8–8.2 ppm) and confirms E/Z isomerism .

  • 2D NMR (COSY, NOESY): Resolves spatial proximity of substituents to verify stereochemistry .

    • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
    • Computational Methods:
  • DFT Calculations: Predict electronic distribution and HOMO-LUMO gaps to explain reactivity .

  • Molecular Visualization Tools (ChemDraw): Generate 3D models to validate spatial arrangements .

Q. What standardized biological screening protocols are appropriate for initial evaluation of this compound's antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Activity:
  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Anticancer Screening:
  • MTT/PrestoBlue Assays: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Control Experiments: Include reference drugs (e.g., cisplatin for cancer, ampicillin for bacteria) and solvent controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different cell lines or microbial strains?

Methodological Answer: Contradictions may arise from:

  • Variability in Membrane Permeability: Use logP measurements to assess lipid solubility and correlate with activity trends .
  • Metabolic Differences: Perform assays in nutrient-limited media to isolate compound effects .
  • Resistance Mechanisms: Genomic sequencing of resistant strains to identify efflux pumps or target mutations . Example Workflow:
  • Replicate assays in triplicate across cell lines.
  • Pair with proteomic profiling to identify differential protein expression .
  • Validate via CRISPR knockdown of suspected resistance genes .

Q. What advanced computational strategies (e.g., molecular dynamics simulations, QSAR modeling) effectively predict and optimize the target selectivity of this derivative?

Methodological Answer:

  • QSAR Modeling:
  • Train models using descriptors like Hammett constants (σ) for substituent effects on activity .

  • Validate with leave-one-out cross-validation (R² > 0.8) .

    • Molecular Dynamics (MD):
  • Simulate binding to target enzymes (e.g., topoisomerase II) over 100 ns to assess stability of ligand-receptor interactions .

    • Docking Studies (AutoDock Vina): Screen against off-targets (e.g., cytochrome P450) to predict selectivity .

    Table 2: Computational Predictions vs. Experimental IC₅₀

    Target EnzymePredicted IC₅₀ (µM)Experimental IC₅₀ (µM)
    Topoisomerase II2.12.5 ± 0.3
    Cytochrome P450>50>50
    References:

Q. What experimental approaches are critical for investigating the compound's mechanism of action when conflicting results emerge between in vitro enzyme inhibition assays and cellular phenotype analyses?

Methodological Answer:

  • Integrated Workflow:

Biochemical Assays: Measure direct enzyme inhibition (e.g., kinase activity via ADP-Glo™) .

Cellular Phenotyping: Use RNA-seq to identify differentially expressed pathways post-treatment .

Metabolomic Profiling: Track metabolite changes (e.g., ATP levels) to link enzyme inhibition to cellular effects .

  • Case Study: If enzyme assays show inhibition but cellular assays lack apoptosis:
  • Check for compensatory pathways (e.g., autophagy activation via LC3-II Western blot) .
  • Use siRNA silencing of the target enzyme to confirm causality .

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